

# Lansoprazole's Interaction with the Aryl Hydrocarbon Receptor: A Toxicological Deep Dive

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lansoprazole Sodium*

Cat. No.: *B1662234*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the proton pump inhibitor lansoprazole and the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Understanding this interaction is crucial for assessing the toxicological profile of lansoprazole, including its potential for drug-drug interactions and other adverse effects. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and workflows involved in this research area.

## Introduction to Lansoprazole and the Aryl Hydrocarbon Receptor

Lansoprazole is a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H<sup>+</sup>/K<sup>+</sup>-ATPase pump in gastric parietal cells.<sup>[1]</sup> Beyond its therapeutic action, lansoprazole has been identified as an activator of the aryl hydrocarbon receptor (AhR).<sup>[2][3][4][5][6]</sup> The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of a wide range of xenobiotics, including environmental pollutants and drugs.<sup>[2]</sup> Activation of the AhR signaling pathway leads to the induction of a battery of drug-metabolizing enzymes, most notably cytochrome P450 (CYP)

1A1 and 1A2.[2][7] Consequently, lansoprazole's interaction with AhR can lead to clinically relevant drug-drug interactions and other toxicological effects.[8]

Lansoprazole is administered as a racemic mixture of two enantiomers, R-lansoprazole (dexlansoprazole) and S-lansoprazole.[3][4] Research has demonstrated that these enantiomers exhibit differential effects on the AhR signaling pathway, adding a layer of complexity to its toxicological assessment.[2][3][4][5][6]

## The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The activation of the AhR pathway by a ligand like lansoprazole follows a well-defined sequence of events. In its inactive state, AhR resides in the cytoplasm in a complex with several chaperone proteins. Upon ligand binding, this complex undergoes a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. The most prominent of these target genes are CYP1A1 and CYP1A2.



[Click to download full resolution via product page](#)

Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

## Quantitative Analysis of Lansoprazole's Interaction with AhR

Studies have shown that both enantiomers of lansoprazole can activate AhR, but with differing potencies and efficacies that are concentration-dependent.

## Enantiospecific AhR Activation

In general, at lower concentrations (1–10  $\mu$ M), S-lansoprazole is a more potent activator of AhR compared to R-lansoprazole.[2][3][4][5] Conversely, at higher concentrations (e.g., 100  $\mu$ M), R-lansoprazole demonstrates stronger AhR activation.[2][3][4][5] This differential activity is important for understanding the overall effect of the racemic mixture administered clinically.

## AhR Transcriptional Activity Data

The following table summarizes the half-maximal effective concentrations (EC50) for AhR activation by lansoprazole enantiomers, as determined by luciferase reporter gene assays in the human AZ-AHR cell line.[6]

| Compound                   | EC50 ( $\mu$ M) | Average Efficacy (% of TCDD) |
|----------------------------|-----------------|------------------------------|
| S-Lansoprazole (S-LAN)     | 1.9 $\pm$ 0.3   | 26.3 $\pm$ 8.7               |
| R-Lansoprazole (R-LAN)     | 5.7 $\pm$ 2.9   | 23.0 $\pm$ 10.0              |
| Rac-Lansoprazole (rac-LAN) | 2.4 $\pm$ 0.1   | 22.8 $\pm$ 5.6               |

Data from Novotna et al. (2014)[6]. Efficacy is expressed relative to the maximal induction by the potent AhR agonist TCDD.

## Downstream Consequences of AhR Activation by Lansoprazole

The activation of AhR by lansoprazole leads to the induction of target genes, primarily CYP1A1 and CYP1A2. This has significant implications for drug metabolism and potential drug-drug interactions.

## Induction of CYP1A1 and CYP1A2

Lansoprazole and its enantiomers induce the expression of both CYP1A1 and CYP1A2 mRNA and protein in human liver cells.[2][5] The pattern of induction by the enantiomers mirrors their AhR activation profile. At a concentration of 100  $\mu$ M, R-lansoprazole was found to be a more potent inducer of CYP1A1 mRNA than S-lansoprazole in human hepatoma HepG2 cells.[2] Similarly, in primary human hepatocytes, R-lansoprazole caused a significantly higher induction of both CYP1A1 and CYP1A2 mRNA compared to S-lansoprazole at a concentration of 100  $\mu$ M.[5]

Table 2: Induction of CYP1A1 mRNA in HepG2 Cells by Lansoprazole Enantiomers

| Compound (100 $\mu$ M)                                                      | Fold Induction of CYP1A1 mRNA |
|-----------------------------------------------------------------------------|-------------------------------|
| S-Lansoprazole (S-LAN)                                                      | ~50-fold                      |
| R-Lansoprazole (R-LAN)                                                      | ~200-fold                     |
| Rac-Lansoprazole (rac-LAN)                                                  | ~100-fold                     |
| Approximate values derived from graphical data in Novotna et al. (2014)[2]. |                               |

Table 3: Induction of CYP1A1 and CYP1A2 mRNA in Primary Human Hepatocytes by Lansoprazole Enantiomers (100  $\mu$ M)

| Compound                                                             | Fold Induction of CYP1A1 mRNA | Fold Induction of CYP1A2 mRNA |
|----------------------------------------------------------------------|-------------------------------|-------------------------------|
| S-Lansoprazole (S-LAN)                                               | 255-fold                      | ~15-fold                      |
| R-Lansoprazole (R-LAN)                                               | 575-fold                      | ~30-fold                      |
| Rac-Lansoprazole (rac-LAN)                                           | 358-fold                      | ~20-fold                      |
| Data from Novotna et al. (2014) for hepatocyte culture Hep220770[5]. |                               |                               |

## Induction of Other Cytochrome P450 Enzymes

In addition to CYP1A enzymes, lansoprazole has also been shown to induce CYP3A4, another critical enzyme in drug metabolism.[9][10][11] This induction is mediated through the activation of the pregnane X receptor (PXR) and the glucocorticoid receptor (GR).[9][10][11] The ability of lansoprazole to induce multiple CYP enzymes highlights its potential for a broad range of drug-drug interactions.[8]

## Experimental Protocols for Assessing Lansoprazole-AhR Interaction

A variety of in vitro assays are employed to characterize the interaction between lansoprazole and the AhR signaling pathway.

### Cell Culture and Treatment

- **Cell Lines:** Human hepatoma cell lines such as HepG2 are commonly used due to their hepatic origin and expression of AhR.[2][6] Stably transfected reporter cell lines, like the AZ-AHR line which contains a luciferase gene under the control of AhR response elements, are also utilized.[4]
- **Primary Cells:** Primary human hepatocytes are considered the gold standard for in vitro studies as they most closely mimic the in vivo physiology of the human liver.[3][4]
- **Treatment:** Cells are typically treated with various concentrations of lansoprazole enantiomers or the racemic mixture for specific durations. For mRNA analysis, a 24-hour treatment is common, while protein analysis may require a 48-hour incubation.[2][6] A vehicle control (e.g., 0.1% DMSO) is always included.[4]

### AhR-Dependent Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activation of AhR.

- **Cell Seeding:** AZ-AHR cells are seeded in 96-well plates and allowed to stabilize for 16-24 hours.[4]

- Compound Treatment: Cells are treated with a range of concentrations of lansoprazole enantiomers, a positive control (e.g., TCDD), and a vehicle control for 24 hours.[2][4]
- Cell Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.[4][5]
- Data Analysis: Luciferase activity is often normalized to cell viability (e.g., using an MTT assay) and expressed as fold induction over the vehicle control.[4]



[Click to download full resolution via product page](#)

Workflow for an AhR-Dependent Luciferase Reporter Gene Assay.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the induction of AhR target gene mRNA.

- RNA Isolation: Total RNA is extracted from treated cells using standard methods (e.g., TRIzol reagent).
- cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).
- PCR Amplification: The cDNA is then used as a template for PCR amplification with specific primers for target genes (CYP1A1, CYP1A2) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative expression of the target genes is calculated using the  $\Delta\Delta Ct$  method.

## Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the protein levels of induced enzymes.

- Protein Extraction: Total protein is extracted from treated cells.
- SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
- Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., CYP1A1, CYP1A2) and a loading control (e.g.,  $\beta$ -actin), followed by incubation with a secondary antibody conjugated to a detection enzyme.
- Detection: The protein bands are visualized and quantified using a chemiluminescence detection system.

## EROD (7-ethoxyresorufin-O-deethylase) Assay for CYP1A1/2 Catalytic Activity

The EROD assay measures the catalytic activity of CYP1A1 and, to a lesser extent, CYP1A2.

- Cell Treatment: Cells are treated with lansoprazole as in other assays.
- Incubation with Substrate: The cells are then incubated with 7-ethoxyresorufin, a substrate that is converted by CYP1A1/2 into the fluorescent product resorufin.
- Fluorescence Measurement: The amount of resorufin produced is measured using a fluorometer.
- Data Analysis: The fluorescence intensity is proportional to the CYP1A1/2 enzymatic activity.

## In Vivo Toxicology of Lansoprazole

Animal studies provide valuable insights into the potential toxicological effects of lansoprazole in a whole-organism context.

## Findings from Rat Toxicology Studies

Long-term (24-month) toxicology studies in Sprague-Dawley rats have revealed several dose-dependent effects of lansoprazole.

Table 4: Summary of Key Findings from In Vivo Rat Toxicology Studies

| Dose (mg/kg/day) | Organ(s) Affected | Observed Effects                                                |
|------------------|-------------------|-----------------------------------------------------------------|
| ≥ 15             | Stomach, Duodenum | Increased absolute and relative organ weights.[12]              |
| ≥ 15             | Testes            | Leydig cell hyperplasia and interstitial cell adenomas.[13][14] |
| ≥ 50             | Liver             | Increased relative liver weights.[12]                           |
| ≥ 50             | Thymus            | Decreased absolute and relative organ weights.[12]              |
| ≥ 50             | General           | Decreased body weight gain, microcytic hypochromic anemia.[12]  |
| 150              | General (females) | Hypoglycemia.[12]                                               |

Data from Youssef et al. (2002)[12] and FDA reports[13][14].

## Carcinogenicity and Genotoxicity

- **Carcinogenicity:** In two-year studies, lansoprazole produced dose-related gastric enterochromaffin-like (ECL) cell hyperplasia and carcinoids in rats.[14][15] In male rats, an increase in testicular interstitial cell adenomas was observed.[14] In mice, an increased incidence of liver tumors was noted.[15]
- **Genotoxicity:** Lansoprazole tested positive in the Ames test and an in vitro human lymphocyte chromosomal aberration assay.[14][15] However, it was not genotoxic in several other assays, including the ex vivo rat hepatocyte unscheduled DNA synthesis (UDS) test and the in vivo mouse micronucleus test.[15]

## Conclusion

Lansoprazole is a clear activator of the aryl hydrocarbon receptor, with its S- and R-enantiomers exhibiting distinct, concentration-dependent potencies. This activation leads to the

induction of key drug-metabolizing enzymes, including CYP1A1, CYP1A2, and CYP3A4, creating a significant potential for drug-drug interactions. The enantiospecificity of these effects underscores the importance of considering the stereochemistry of drugs in toxicological assessments. In vivo studies have identified the stomach, liver, and testes as target organs for lansoprazole toxicity in rodents. For drug development professionals and researchers, a thorough understanding of the mechanisms underlying lansoprazole's interaction with AhR and other nuclear receptors is essential for predicting and mitigating potential adverse effects in the clinical setting.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [go.drugbank.com](http://go.drugbank.com) [go.drugbank.com]
- 2. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines | PLOS One [[journals.plos.org](http://journals.plos.org)]
- 3. Differential effects of omeprazole and lansoprazole enantiomers on aryl hydrocarbon receptor in human hepatocytes and cell lines - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [journals.plos.org](http://journals.plos.org) [[journals.plos.org](http://journals.plos.org)]
- 6. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. Omeprazole and lansoprazole are mixed inducers of CYP1A and CYP3A in human hepatocytes in primary culture - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 8. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 9. [doaj.org](http://doaj.org) [doaj.org]
- 10. Omeprazole and lansoprazole enantiomers induce CYP3A4 in human hepatocytes and cell lines via glucocorticoid receptor and pregnane X receptor axis - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]

- 11. Omeprazole and Lansoprazole Enantiomers Induce CYP3A4 in Human Hepatocytes and Cell Lines via Glucocorticoid Receptor and Pregnen X Receptor Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetics of oral lansoprazole in preadolescent rats exposed from weaning through sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Lansoprazole's Interaction with the Aryl Hydrocarbon Receptor: A Toxicological Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662234#lansoprazole-s-interaction-with-the-aryl-hydrocarbon-receptor-in-toxicology-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)